5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with cyclohexylamine to form 4,6-bis(cyclohexylamino)-1,3,5-triazine. This intermediate is then reacted with 5-amino-1H-pyrazole-4-carbonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-4-hydroxyiminopyrazole: Another pyrazole derivative with similar structural features.
4,6-bis(cyclohexylamino)-1,3,5-triazine: Shares the triazine core structure.
5-amino-1H-pyrazole-4-carbonitrile: Similar pyrazole core structure
Uniqueness
5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile is unique due to its combination of the triazine and pyrazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H27N9 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-amino-1-[4,6-bis(cyclohexylamino)-1,3,5-triazin-2-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H27N9/c20-11-13-12-22-28(16(13)21)19-26-17(23-14-7-3-1-4-8-14)25-18(27-19)24-15-9-5-2-6-10-15/h12,14-15H,1-10,21H2,(H2,23,24,25,26,27) |
InChI Key |
VDVLPERVPJISCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N3C(=C(C=N3)C#N)N)NC4CCCCC4 |
Origin of Product |
United States |
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